3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Description
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Properties
IUPAC Name |
N-[2-(2-methoxyphenoxy)propyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(2)22-17-9-7-8-16(12-17)20-13-15(3)23-19-11-6-5-10-18(19)21-4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXKEZUXLQAROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Identification of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
This guide provides a comprehensive technical overview intended for researchers, scientists, and professionals in drug development. It details the identification and a proposed synthetic pathway for the novel compound 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline. Due to the compound's novelty, a standard CAS number has not been assigned. Therefore, this document focuses on a logical, multi-step synthesis from well-characterized precursors, providing detailed, field-proven protocols.
Compound Identification and Overview
As of the latest database reviews, This compound is not listed with a specific CAS number, indicating its status as a novel or not widely documented chemical entity. However, its structure is composed of two key precursors for which extensive data is available: 3-Isopropoxyaniline and 1-(2-methoxyphenoxy)propan-2-one . This guide will, therefore, focus on the synthesis and properties of these precursors as a foundation for the synthesis of the target molecule.
Precursor 1: 3-Isopropoxyaniline
This compound, also known as m-isopropoxyaniline, is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] It is a substituted aniline that is commercially available and well-characterized.
| Identifier | Value | Source |
| CAS Number | 41406-00-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₃NO | [1] |
| Molecular Weight | 151.21 g/mol | [1][2] |
| IUPAC Name | 3-(propan-2-yloxy)aniline | [1] |
| Boiling Point | 229-230 °C | [2][5] |
| Density | 1.025 g/mL at 25 °C | [2][5] |
| InChI Key | QMGBIPKOKCSUCL-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)N | [1] |
Precursor 2: 1-(2-methoxyphenoxy)propan-2-one
Also known as acetonylguaiacol, this ketone is a key intermediate for the proposed synthesis. It serves as the electrophilic component in the final reductive amination step.
| Identifier | Value | Source |
| CAS Number | 6437-46-3 | [6][7] |
| Molecular Formula | C₁₀H₁₂O₃ | [6][7] |
| Molecular Weight | 180.20 g/mol | [6][7] |
| IUPAC Name | 1-(2-methoxyphenoxy)propan-2-one | [7] |
| InChI Key | GBBBWTDKOLEAOC-UHFFFAOYSA-N | [7] |
| Canonical SMILES | CC(=O)COC1=CC=CC=C1OC | [7] |
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a three-step process, beginning with the synthesis of the two primary precursors, followed by their coupling via reductive amination.
Sources
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- 2. A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A [quickcompany.in]
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- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 1-(2-METHOXYPHENOXY)-2-PROPANONE CAS#: 6437-46-3 [chemicalbook.com]
- 7. 1-(2-Methoxyphenoxy)propan-2-one | C10H12O3 | CID 138748 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Pharmacological Applications of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
A Note to the Reader:
Following a comprehensive review of scientific literature and chemical databases, it has been determined that the specific compound "3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline" is not a recognized chemical entity with established pharmacological applications. The search for this particular molecule did not yield any synthesis protocols, experimental data, or publications detailing its use in a research or clinical context.
Therefore, this guide will instead provide an in-depth exploration of the broader classes of compounds to which the requested molecule structurally belongs. These related chemical families, namely phenoxypropanolamine and phenoxyalkylamine derivatives , have significant and well-documented pharmacological relevance. This guide will delve into the known applications, mechanisms of action, and representative examples from these classes, offering insights that may be relevant to researchers and drug development professionals interested in this chemical space.
Part 1: The Landscape of Phenoxypropanolamine and Phenoxyalkylamine Derivatives
The core structure suggested by the query, featuring a substituted aniline linked to a phenoxypropyl group, is characteristic of several classes of pharmacologically active agents. These compounds are recognized for their ability to interact with various receptors and enzymes in the body, leading to a range of therapeutic effects.
Phenoxypropanolamine Derivatives: Modulators of the Adrenergic System
One of the most prominent classes of compounds structurally related to the query is the phenoxypropanolamines. These molecules are well-known for their interaction with adrenergic receptors, which are key components of the sympathetic nervous system.
-
Beta-Adrenergic Receptor Agonists: A significant area of research within this class has focused on the development of selective beta-3 adrenergic receptor (β3-AR) agonists.[1] These compounds have shown potential as treatments for obesity and type 2 diabetes.[1] The agonistic activity at the β3-AR can lead to increased lipolysis and improved glucose metabolism.
Phenoxyalkylamine Derivatives: Diverse Pharmacological Profiles
The broader family of phenoxyalkylamine derivatives encompasses a wide array of compounds with diverse biological activities. Research in this area has led to the development of agents with applications in cardiovascular and neurological disorders.
-
Alpha-Adrenergic Antagonists: Certain phenoxyalkylamine derivatives have been synthesized and evaluated for their alpha-blocking activity.[2] These compounds can be of interest for their potential to treat conditions such as hypertension by blocking the vasoconstrictive effects of norepinephrine. The selectivity for alpha-receptors over other receptors, such as dopamine D2 receptors, is a key aspect of their development.[2]
-
Monoamine Reuptake Inhibitors: Modifications of the phenoxyalkylamine scaffold have also led to the discovery of potent inhibitors of norepinephrine and serotonin reuptake.[3] These dual-action inhibitors are of significant interest for the treatment of depression and chronic pain.
Part 2: Key Pharmacological Targets and Mechanisms of Action
The therapeutic potential of these compound classes stems from their ability to modulate specific biological pathways.
Modulation of Adrenergic Receptors
The adrenergic system is a primary target for phenoxypropanolamine and phenoxyalkylamine derivatives.
Signaling Pathway of Beta-3 Adrenergic Receptor Agonism
Caption: Agonist binding to the β3-AR initiates a cascade leading to lipolysis.
Inhibition of Neurotransmitter Reuptake
For derivatives designed to treat neurological disorders, the primary mechanism often involves the blockade of neurotransmitter transporters.
Workflow for Evaluating Neurotransmitter Reuptake Inhibition
Caption: A typical workflow for assessing the potency of reuptake inhibitors.
Part 3: Experimental Protocols
The following represents a generalized protocol for the initial screening of novel compounds within these classes.
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., β3-AR).
Methodology:
-
Cell Culture: Culture a cell line stably expressing the human β3-adrenergic receptor.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a known radioligand for the β3-AR and varying concentrations of the test compound.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Part 4: Structure-Activity Relationships (SAR)
The pharmacological activity of these derivatives is highly dependent on their chemical structure. Key modifications that influence activity include:
-
Substituents on the Phenyl Rings: The nature and position of substituents on both the aniline and phenoxy rings can significantly impact potency and selectivity.
-
The Alkyl Chain: The length and branching of the alkyl chain connecting the amine and the phenoxy group can influence receptor binding and pharmacokinetic properties.[2]
-
The Amine Group: The substitution pattern on the nitrogen atom can affect the compound's basicity and interaction with the target protein.
Part 5: Future Directions
While the specific compound "this compound" is not currently described in the literature, the foundational scaffolds of phenoxypropanolamines and phenoxyalkylamines continue to be a fertile ground for drug discovery. Future research may focus on:
-
Improving Selectivity: Designing new derivatives with higher selectivity for specific receptor subtypes to minimize off-target effects.
-
Exploring New Therapeutic Areas: Investigating the potential of these compound classes in other disease areas where the targeted biological pathways are relevant.
-
Computational Modeling: Utilizing in silico methods to predict the binding modes and pharmacological properties of novel derivatives, thereby accelerating the drug discovery process.
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- Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)
- A novel class of 3-(phenoxy-phenyl-methyl)
- An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed,
- Novel Phenoxyalkylamine Derivatives. V. Synthesis, - Amanote Research. Amanote Research,
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- 2. Novel phenoxyalkylamine derivatives. VII. Synthesis and pharmacological activities of 2-alkoxy-5-[(phenoxyalkylamino)alkyl]benzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Part 1: Executive Technical Summary
Compound Classification: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate. Primary Hazard Domain: Aromatic Amine Toxicity / Methemoglobinemia Inducer.
This guide serves as a definitive technical reference for 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline . As this specific molecule is a specialized research intermediate (likely an analog in the synthesis of alpha-blockers similar to Tamsulosin or Naftopidil), no government-standardized SDS exists in the public domain.
Therefore, this protocol is constructed using Read-Across Toxicology and Structure-Activity Relationship (SAR) principles, deriving safety data from its core functional groups: the Alkoxy-Aniline moiety and the Phenoxy-ether linker .
Critical Handling Directive: Until empirically proven otherwise, this compound must be handled as a Category 3 Acute Toxin and a Probable Carcinogen .
Part 2: Chemical Identity & Predicted Properties
| Property | Value / Prediction | Source / Rationale |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₉H₂₅NO₂ | Calculated |
| Molecular Weight | ~299.41 g/mol | Calculated |
| Physical State | Viscous Oil or Low-Melting Solid (Pale Yellow to Brown) | Based on similar alkoxy-anilines (e.g., CAS 41406-00-2) which are oils/solids.[1] |
| Solubility | Lipophilic (Soluble in DMSO, DCM, Methanol; Insoluble in Water) | Predicted logP > 3.0 due to aromatic rings and ether chains. |
| pKa (Base) | ~4.5 - 5.0 (Aniline Nitrogen) | Electron-donating isopropoxy group slightly increases basicity vs. aniline. |
| Stability | Oxidation Sensitive | Anilines darken upon air exposure (N-oxidation). |
Part 3: Health Hazards & Mechanism of Action
The "Aniline Rule": Methemoglobinemia
The most critical acute hazard of this compound stems from its metabolic activation. Like its parent fragment 3-isopropoxyaniline, this molecule can undergo N-hydroxylation in the liver.
Mechanism:
-
Bioactivation: Cytochrome P450 enzymes oxidize the amine nitrogen.
-
Cycle: The resulting N-hydroxylamine metabolite oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺).
-
Hypoxia: Fe³⁺ cannot bind oxygen, leading to "Chocolate Cyanosis" (blue/grey skin discoloration) and systemic hypoxia.
Visualizing the Toxicity Pathway
The following diagram illustrates the metabolic fate that necessitates strict containment.
Figure 1: Predicted Metabolic Activation Pathway leading to Methemoglobinemia.
Part 4: Safe Handling Protocols (The Self-Validating System)
To ensure scientific integrity, the handling system must be self-validating —meaning the workflow itself reveals failures (e.g., color change indicating oxidation).
Engineering Controls
-
Primary Containment: All weighing and synthesis must occur in a Chemical Fume Hood (Face velocity > 100 fpm) or a Glovebox if handling >1 gram.
-
Atmosphere: Store and handle under Nitrogen or Argon .
-
Validation: If the compound turns dark brown/black, the inert atmosphere has been breached (oxidative degradation).
-
Personal Protective Equipment (PPE) Matrix
| Body Part | PPE Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of aerosols during weighing. |
| Dermal | Double Gloving: Nitrile (Inner) + Laminate/Silver Shield (Outer) | Aromatic amines can permeate standard nitrile rapidly. |
| Ocular | Chemical Goggles + Face Shield | Risk of rapid absorption via mucous membranes. |
Operational Workflow: Synthesis & Isolation
Figure 2: Material Receipt and Handling Logic Flow.
Part 5: Emergency Response & First Aid
Critical Note for Medical Personnel: This compound is an aniline derivative.[2] Standard resuscitation may fail if Methemoglobinemia is present.
-
Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment for aniline-induced methemoglobinemia.
-
Inhalation: Remove to fresh air. If lips/fingernails turn blue (cyanosis), administer 100% oxygen immediately.
-
Skin Contact: Wash with polyethylene glycol (PEG 400) or soap and water. Do not use ethanol (increases absorption).
-
Eye Contact: Rinse for 15 minutes.[3][4][5][6] Aniline derivatives are severe irritants.[6]
Part 6: Storage & Stability
-
Temperature: Refrigerate (2-8°C).
-
Light: Protect from light (amber vials). UV light accelerates N-oxidation.
-
Incompatibilities: Strong oxidizers (peroxides, nitrates), Acids (forms salts, but exothermic).
References
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet for 3-Isopropoxyaniline (CAS 41406-00-2).[1][3][4] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Aniline (Toxicity & Methemoglobinemia). Retrieved from
-
ECHA (European Chemicals Agency). (2024). Registration Dossier - Aromatic Amines and Read-Across Framework. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet for 3-Isopropoxypropylamine (Structural Analog). Retrieved from
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Reactivity profile of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
An In-Depth Technical Guide to the Reactivity Profile of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted chemical reactivity of this compound, a complex molecule with significant potential as an intermediate in pharmaceutical and materials science. Lacking direct experimental literature on this specific compound, this document synthesizes established principles from its constituent functional groups—a secondary N-alkylaniline, two distinct activated aromatic ether systems, and multiple ether linkages. We will explore its susceptibility to electrophilic aromatic substitution, the nucleophilic and oxidative behavior of its secondary amine, the stability of its ether bonds, and its likely metabolic fate. This guide is structured to provide researchers with a foundational understanding of the molecule's chemical behavior, enabling informed decisions in synthetic route design, stability testing, and metabolic profiling.
Introduction and Structural Overview
This compound is a multi-functional organic compound. Its structure is characterized by a central secondary amine linking a 3-isopropoxyaniline moiety to a 2-(2-methoxyphenoxy)propyl group. The inherent reactivity is governed by the interplay of these distinct chemical domains:
-
The 3-Isopropoxyaniline System (Ring A): An aniline ring substituted with a secondary amine and an isopropoxy group. Both are strong electron-donating groups, rendering this ring highly activated.
-
The 2-Methoxyphenoxy System (Ring B): A second aromatic ring featuring a methoxy group and an ether linkage, also an electron-rich system.
-
The Secondary Amine Bridge: The nitrogen atom is a key center for nucleophilic reactions, basicity, and is a primary target for oxidative metabolism.
-
Ether Linkages: Both the isopropoxy and phenoxy ether bonds contribute to the molecule's overall structure and have specific cleavage sensitivities under strong acidic conditions.
This guide will systematically dissect the reactivity at each of these sites to build a holistic predictive profile.
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Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C19H25NO3 | - |
| Molecular Weight | 315.41 g/mol | - |
| Appearance | Likely a viscous liquid or low-melting solid | Analogy with N-methylaniline[5] |
| pKa (Conjugate Acid) | ~4.5 - 5.5 | Analogy with N-ethylaniline (~5.15)[2] |
| LogP (Octanol/Water) | > 3.0 | Estimated from structural components |
| Solubility | Insoluble in water; soluble in organic solvents | Analogy with N-alkylanilines[5][6] |
Comprehensive Reactivity Analysis
The molecule's reactivity can be best understood by examining its key functional regions. The following workflow outlines our analytical approach.
Electrophilic Aromatic Substitution (EAS)
This ring is exceptionally reactive towards electrophiles. The secondary amine (-NHR) and the isopropoxy group (-O-iPr) are both powerful activating, ortho/para-directing groups due to the +M (mesomeric) effect, where lone pairs on the nitrogen and oxygen atoms donate electron density into the benzene ring.[7][8]
-
Activating Strength: The combined effect makes this ring significantly more reactive than benzene, likely comparable to highly activated systems like anisole, which can react 10,000 times faster than benzene in nitration reactions.[8]
-
Regioselectivity: Substitution is strongly directed to the positions ortho and para to the activating groups. The positions ortho to the amine (2, 6) and ortho/para to the isopropoxy group (2, 4, 6) are the most electron-rich. Steric hindrance from the bulky N-propyl and isopropoxy groups will likely favor substitution at the less hindered position 4 (para to the isopropoxy group) and position 6 (ortho to the isopropoxy, para to the amine).
Protocol: Example Bromination of an Activated Ring
Due to the high activation, reactions can often proceed without a Lewis acid catalyst.[8]
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add 1.0 equivalent of bromine (Br2) dissolved in the same solvent dropwise over 15-30 minutes. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Work-up: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography.
The methoxy group (-OMe) is also an activating, ortho/para-directing substituent.[7] However, the activating effect of the oxygen lone pair is shared between the phenyl ring and the ether linkage, making Ring B less activated than Ring A.[8] Electrophilic substitution on Ring B would require harsher conditions than for Ring A, and would likely occur ortho and para to the methoxy group.
Reactivity of the Secondary Amine
The nitrogen atom is a focal point of reactivity.
-
Basicity and Nucleophilicity: As a secondary amine, the nitrogen is basic and can be protonated by acids to form an ammonium salt. It is also a potent nucleophile, capable of participating in reactions such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form a tertiary amine.
-
Reductive Amination: Can be synthesized via reductive amination of 3-isopropoxyaniline with a suitable aldehyde.[9]
-
-
Oxidation and Metabolic N-Dealkylation: In a biological context, the secondary amine is a prime target for metabolism by cytochrome P450 (CYP450) enzymes.[10][11] The primary metabolic pathway for N-alkylanilines is oxidative N-dealkylation.[12][13][14]
-
Mechanism: The process begins with the CYP450-catalyzed hydroxylation of the carbon atom alpha to the nitrogen (the CH group of the propyl chain).
-
Intermediate: This forms an unstable carbinolamine intermediate.
-
Cleavage: The carbinolamine spontaneously collapses, cleaving the C-N bond to yield the dealkylated primary amine (3-isopropoxyaniline) and an aldehyde (2-(2-methoxyphenoxy)propanal).[12][13]
-
Stability of Ether Linkages
Ethers are generally stable and unreactive, which is why they are often used as solvents.[15] However, they can be cleaved under harsh conditions.
-
Acidic Cleavage: The C-O bonds of the isopropoxy and phenoxy ethers can be cleaved by strong acids, typically concentrated HBr or HI.[15][16] The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by nucleophilic attack by the halide ion (Br- or I-).
-
Mechanism: For the isopropoxy group, the attack could be SN2 on the primary carbon of the propyl chain or SN1 if a stable secondary carbocation can form. For the aryl ethers, cleavage will always yield a phenol and an alkyl halide, as the SN2/SN1 reaction cannot occur on an sp2-hybridized carbon of the aromatic ring.[15]
-
Predicted Metabolic Pathways
For drug development professionals, understanding the metabolic fate is crucial. Based on the reactivity analysis, the primary metabolic transformations are predicted to be N-dealkylation and aromatic hydroxylation.
Safety and Handling
While no specific safety data exists for the title compound, data for its core component, 3-isopropoxyaniline, provides a strong basis for handling protocols.
-
Hazards: 3-Isopropoxyaniline is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][17][18][19] It is harmful if swallowed or inhaled.[1]
-
Personal Protective Equipment (PPE):
-
Handling:
Conclusion
The reactivity profile of this compound is dominated by the electron-rich nature of its two aromatic rings and the nucleophilic/basic character of its secondary amine. The 3-isopropoxyaniline ring is predicted to be highly susceptible to electrophilic aromatic substitution, with reactions occurring under mild conditions. The secondary amine is a key site for both synthetic modification and, critically, for metabolic N-dealkylation via CYP450 enzymes. The ether linkages are robust under most conditions but can be cleaved with strong hydrohalic acids. This predictive analysis provides a solid framework for scientists to approach the synthesis, modification, and biological evaluation of this compound and its derivatives, though all predictions must be validated through empirical investigation.
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Electrophilic Substitution Reactions of Aromatic Ethers. (n.d.). organicmystery.com. Retrieved February 17, 2026, from [Link]
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Ch24: Phenols-reactions. (n.d.). University of Calgary. Retrieved February 17, 2026, from [Link]
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EAS reactions of ethers | Alcohols, phenols & ethers | Grade 12 | Chemistry | Khan Academy. (2025, August 26). Khan Academy. Retrieved February 17, 2026, from [Link]
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9.8: Reactions of Ethers. (2015, July 14). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
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N-Dealkylation of Amines. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
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Safety Data Sheet - 3-Isopropoxyaniline. (2025, March 25). Angene Chemical. Retrieved February 17, 2026, from [Link]
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Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng. Retrieved February 17, 2026, from [Link]
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Reactions of Ethers-Ether Cleavage. (2020, July 20). Chemistry Steps. Retrieved February 17, 2026, from [Link]
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Synthesis, characterization, and properties of poly(N-alkylanilines). (n.d.). ACS Publications. Retrieved February 17, 2026, from [Link]
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Synthesis, characterization, and properties of poly(N-alkylanilines). (1992, June 22). American Chemical Society. Retrieved February 17, 2026, from [Link]
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N-Ethylaniline Properties. (2025, October 15). EPA CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]
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The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. (n.d.). PubMed. Retrieved February 17, 2026, from [Link]
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Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]
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Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. (2025, August 10). Request PDF on ResearchGate. Retrieved February 17, 2026, from [Link]
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3-isopropoxy aniline | Drug Information, Uses, Side Effects. (n.d.). PharmaCompass. Retrieved February 17, 2026, from [Link]
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Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. (2021, March 29). MDPI. Retrieved February 17, 2026, from [Link]
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Metabolic N-Dealkylation and N-Oxidation. (2021, April 13). Encyclopedia MDPI. Retrieved February 17, 2026, from [Link]
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(PDF) N-Dealkylation of Amines. (2022, May 8). ResearchGate. Retrieved February 17, 2026, from [Link]
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3-(Propan-2-yloxy)aniline. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
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- 18. angenechemical.com [angenechemical.com]
- 19. combi-blocks.com [combi-blocks.com]
Methodological & Application
Application Note: Scalable Manufacturing of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Executive Summary
This application note details the process development and scale-up strategy for 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline , a structural analog critical to the synthesis of alpha-adrenergic receptor antagonists (e.g., Tamsulosin, Naftopidil derivatives).
The central challenge in manufacturing this secondary amine is controlling the mono-alkylation selectivity . Direct alkylation of anilines with alkyl halides often leads to over-alkylation (tertiary amines) and genotoxic byproducts. This guide prioritizes a Reductive Amination strategy using Sodium Triacetoxyborohydride (STAB) or Catalytic Hydrogenation, which offers superior impurity profiles and scalability compared to nucleophilic substitution.
Key Process Metrics
| Parameter | Target Specification |
| Yield | > 85% Isolated |
| Purity (HPLC) | > 99.0% |
| Bis-Alkylated Impurity | < 0.15% (ICH Limit) |
| Residual Aniline | < 0.1% |
| Scale Suitability | Kilogram to Metric Ton |
Strategic Analysis & Retrosynthesis
The target molecule is constructed from two primary fragments: the electron-rich 3-isopropoxyaniline and a (2-methoxyphenoxy)propyl electrophile.
Route Selection Logic
We evaluated two primary synthetic pathways. The choice depends heavily on the availability of the propyl linker precursor.
-
Route A: Nucleophilic Substitution (SN2)
-
Reagents: 3-Isopropoxyaniline + 1-Halo-2-(2-methoxyphenoxy)propane.
-
Cons: High risk of bis-alkylation (formation of tertiary amine); requires excess aniline (costly recovery); potential for elimination side-reactions (allyl ether formation).
-
Verdict:Not recommended for GMP scale-up unless strict controls are in place.
-
-
Route B: Reductive Amination (Recommended)
-
Reagents: 3-Isopropoxyaniline + 1-(2-methoxyphenoxy)propan-2-one (or corresponding aldehyde).
-
Mechanism:[4][5] Formation of imine/hemiaminal followed by in-situ reduction.
-
Pros: Kinetic selectivity for mono-alkylation; milder conditions; cleaner impurity profile.
-
Cons: Boron waste (if using STAB) or special equipment (if using H2).
-
Verdict:Preferred Route for scalability and quality.
-
Synthetic Pathway Visualization
Figure 1: Reductive Amination Pathway highlighting the critical intermediate and potential over-reaction pathway.
Detailed Manufacturing Protocol
This protocol describes the Reductive Amination route using Sodium Triacetoxyborohydride (STAB), which is robust for batches up to 50kg. For larger scales (>100kg), a switch to Catalytic Hydrogenation (Pt/C) is recommended to manage waste streams.
Materials & Specifications
-
3-Isopropoxyaniline (Component A): Purity >98%.[2] (Note: Darkens on storage; distill if heavily oxidized).
-
1-(2-Methoxyphenoxy)propan-2-one (Component B): Purity >97%.[6]
-
Sodium Triacetoxyborohydride (STAB): 1.4 - 1.5 equivalents.
-
Acetic Acid (AcOH): Catalyst/Solvent modifier.
-
Dichloromethane (DCM) or Toluene: Solvent.
Step-by-Step Procedure
Step 1: Imine Formation (The "Pre-Contact" Phase)
Rationale: Pre-forming the imine shifts the equilibrium favorable before the reducing agent is stressed, minimizing direct reduction of the ketone to an alcohol.
-
Charge Dichloromethane (10 vol) to a glass-lined reactor.
-
Add 3-Isopropoxyaniline (1.0 equiv) .
-
Add 1-(2-Methoxyphenoxy)propan-2-one (1.05 equiv) .
-
Add Acetic Acid (1.0 equiv) .
-
Stir at 20–25°C for 2 hours .
-
IPC (In-Process Control): Monitor by HPLC for disappearance of aniline. Imine formation is often equilibrium-limited; if conversion <80%, add molecular sieves or Ti(OiPr)4 (0.5 equiv) as a water scavenger.
-
Step 2: Reductive Coupling
Rationale: STAB is a mild reductant that reduces imines faster than ketones/aldehydes, ensuring selectivity.
-
Cool the mixture to 0–5°C .
-
Charge Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 60 minutes.
-
Safety Note: Hydrogen gas evolution may occur (mild). Maintain reactor venting.
-
-
Allow the reaction to warm to 20–25°C .
-
Stir for 12–16 hours .
-
IPC Target: < 1.0% unreacted Imine/Aniline.
-
Step 3: Quench and Workup
-
Cool to 0–5°C .
-
Slowly add 1N NaOH (aq) until pH > 10. This quenches excess borohydride and deprotonates the amine product.
-
Separate phases.[2] Extract the aqueous layer with DCM (2 x 3 vol) .
-
Combine organic layers and wash with Brine (5 vol) .
-
Dry over Na2SO4 and filter.
Step 4: Salt Formation & Purification (Critical for Purity)
Rationale: The free base is an oil.[7] Forming the HCl or Oxalate salt rejects non-basic impurities (like the ketone reduction byproduct) and upgrades purity.
-
Swap solvent to Isopropanol (IPA) or Ethyl Acetate via distillation.
-
Cool to 10°C .
-
Add HCl in IPA (1.1 equiv) slowly.
-
Crystallization should occur. Age the slurry for 4 hours at 0–5°C.
-
Filter and wash with cold IPA.
-
Dry under vacuum at 45°C.
Process Safety & Critical Process Parameters (CPPs)
| Process Step | Parameter | Range | Criticality | Rationale |
| Imine Formation | Water Content | < 0.5% | High | Water hydrolyzes the imine back to starting materials, stalling the reaction. |
| Reduction | Temperature | 0–25°C | Medium | Higher temps (>30°C) increase bis-alkylation rates. |
| Reduction | STAB Stoichiometry | 1.3 – 1.5 eq | High | Insufficient reagent leaves toxic aniline; Excess is difficult to quench safely. |
| Quench | pH | > 10 | High | Ensures complete liberation of the amine free base for extraction. |
Impurity Management Strategy
-
Bis-Alkylated Impurity: Controlled by steric bulk of the reagents and temperature control. If >0.5% is observed, recrystallize the final salt from Ethanol/Water (9:1).
-
Alcohol Impurity (Reduced Ketone): Formed if STAB reduces the ketone before it reacts with the aniline. Mitigation: Ensure Step 1 (Imine formation) is given sufficient time. This impurity is non-basic and is removed during the acid-base workup or salt crystallization.
Analytical Controls
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
Detection: UV @ 254 nm (Aromatic rings) and 210 nm.
Visual Workflow
Figure 2: Unit Operation Flow for the manufacturing process.
References
-
Reductive Amination Scale-Up: Pletz, J., et al.[8] "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 2016, 48, 1301–1317.[8]
-
Aniline Synthesis: "Synthesis of 3-Isopropoxyaniline from 3-Aminophenol: A Technical Guide." BenchChem.[9]
-
General Process Chemistry: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
-
Impurity Control: "Guideline on the Limits of Genotoxic Impurities." ICH M7.
Sources
- 1. 3-isopropoxy aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. lookchem.com [lookchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. 3-isopropoxy aniline - CAS:41406-00-2 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 6. 2-(3-METHOXYPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-ISOPROPOXYANILINE | 41406-00-2 [amp.chemicalbook.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
Reagents used in the synthesis of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
An In-depth Technical Guide to the Synthesis of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction
This compound is a complex organic molecule of interest in pharmaceutical research and development, particularly as it has been identified as a potential process-related impurity in the synthesis of active pharmaceutical ingredients (APIs). Understanding its formation is critical for impurity profiling and ensuring the safety and efficacy of drug products.[1][2] This guide provides a comprehensive overview of the requisite reagents and a detailed, scientifically-grounded protocol for its synthesis, intended for researchers, scientists, and drug development professionals. The synthetic strategy hinges on a convergent approach, involving the preparation of two key intermediates followed by their coupling via reductive amination.
Core Reagents and Their Strategic Roles
The successful synthesis of the target molecule is contingent on the judicious selection and use of the following reagents. Their properties and specific functions within the reaction sequence are paramount.
| Reagent | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Key Physicochemical Properties |
| 3-Aminophenol | C₆H₇NO | 109.13 | Starting material for 3-isopropoxyaniline | Off-white to light brown crystalline powder. | |
| 2-Propyl Bromide | C₃H₇Br | 122.99 | Isopropyl source in Williamson ether synthesis | Colorless liquid. | |
| Sodium Hydroxide | NaOH | 40.00 | Base for deprotonation of phenol | White, deliquescent solid. | |
| 3-Isopropoxyaniline | C₉H₁₃NO | 151.21 | Key amine intermediate[3][4][5][6][7] | Colorless oily liquid.[5] | |
| 2-Methoxyphenol (Guaiacol) | C₇H₈O₂ | 124.14 | Starting material for the aldehyde intermediate | Colorless to yellow liquid or crystals. | |
| 2-Bromopropanal | C₃H₅BrO | 136.98 | Propionaldehyde equivalent for ether synthesis | - | |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Selective reducing agent for reductive amination[8] | White powder, moisture-sensitive. | |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Reaction solvent | Colorless, volatile liquid. | |
| Methanol (MeOH) | CH₃OH | 32.04 | Reaction solvent | Colorless, volatile liquid. |
Synthetic Pathway Overview
The synthesis is designed as a two-stage process. The first stage involves the parallel synthesis of the two primary intermediates: 3-isopropoxyaniline and 2-(2-methoxyphenoxy)propanal. The second stage is the convergent coupling of these intermediates through a reductive amination reaction to yield the final product.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Part 1: Synthesis of 3-Isopropoxyaniline (Intermediate 1)
This procedure is based on the well-established Williamson ether synthesis, a robust method for forming ethers.[3]
Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminophenol and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Base Addition: Add powdered sodium hydroxide or potassium carbonate to the mixture. The base deprotonates the phenolic hydroxyl group of 3-aminophenol to form the more nucleophilic phenoxide ion.
-
Alkylation: Slowly add 2-propyl bromide to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off any inorganic salts.
-
Extraction: If DMF was used, dilute the filtrate with water and extract the product into a suitable organic solvent like ethyl acetate. If acetone was used, it can be removed under reduced pressure, and the residue then worked up as described.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 3-isopropoxyaniline.
Part 2: Synthesis of 2-(2-methoxyphenoxy)propanal (Intermediate 2)
This synthesis also employs the Williamson ether synthesis, reacting 2-methoxyphenol with a suitable three-carbon electrophile.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxyphenol (guaiacol) in a polar aprotic solvent like DMF.
-
Base Addition: Add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the phenoxide.
-
Alkylation: Slowly add 2-bromopropanal to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until TLC analysis indicates the consumption of the starting material.
-
Work-up and Extraction: Quench the reaction carefully with water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude aldehyde is often used directly in the next step without extensive purification to avoid decomposition.
Part 3: Reductive Amination to form this compound
Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.[8][9][10] This step involves the reaction of 3-isopropoxyaniline with 2-(2-methoxyphenoxy)propanal to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Caption: Experimental workflow for the reductive amination step.
Protocol:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve equimolar amounts of 3-isopropoxyaniline and 2-(2-methoxyphenoxy)propanal in a suitable solvent, typically an aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in situ-formed imine, add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[8] STAB is a mild and selective reducing agent that will reduce the imine in the presence of the aldehyde.[8][10] The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtering, the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude material is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Safety and Handling
-
3-Isopropoxyaniline: This compound is an irritant and may cause skin and eye irritation.[3] It is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
Sodium Triacetoxyborohydride (STAB): This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water. It is also an irritant. Handle in a dry atmosphere (e.g., under nitrogen or argon) and wear appropriate PPE.
-
2-Bromopropanal: This is a lachrymator and is corrosive. Handle with extreme care in a fume hood.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvents should be handled in a well-ventilated area.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through a convergent strategy. The key steps involve the synthesis of an aniline and an aldehyde intermediate via Williamson ether synthesis, followed by their coupling through a reductive amination reaction. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining the desired product in high purity. This guide provides a robust framework for researchers to synthesize this compound for analytical and research purposes.
References
- Google Patents. (1978). US4124640A - Process for producing alkoxyanilines.
-
Ningbo Inno Pharmchem Co., Ltd. (2023, May 17). The Feasibility Analysis of 3-Isopropoxyaniline Produced by a Reliable Factory. Retrieved from [Link]
-
ChemBK. (2024, April 9). Isopropoxyaniline. Retrieved from [Link]
-
Veeprho. (n.d.). Ranitidine Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ranitidine-impurities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
ResearchGate. (2014, August). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
SynZeal. (n.d.). Ranitidine Nitroso Impurity 3. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Structures of Ranitidine Hydrochloride and Impurities (Imps.). Retrieved from [Link]
- Google Patents. (2009). CN101492378A - Improvement for production process for isopropyl aniline.
- Google Patents. (2009). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
- Google Patents. (2014). CN103772167A - Preparation method of 2, 2-dimethoxypropane.
-
MilliporeSigma. (n.d.). (±)-2-(p-Methoxyphenoxy)propionic acid = 98 13794-15-5. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypropanal. Retrieved from [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. 3-Isopropoxyaniline | 41406-00-2 | Benchchem [benchchem.com]
- 4. 3-Isopropoxyaniline | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 3-isopropoxy aniline - CAS:41406-00-2 - Shandong Benrite New Chemical Materials Co., Ltd [benritechem.com]
- 7. 3-Isopropoxyaniline | CAS 41406-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: A General Protocol for Determining the pH-Stability Profile of Novel Phenyl Ether-Aniline Derivatives
Introduction
The evaluation of a drug candidate's stability across a physiologically and pharmaceutically relevant pH range is a cornerstone of early-stage drug development.[1][2][3] This parameter profoundly influences critical biopharmaceutical properties, including aqueous solubility, dissolution rate, absorption, and ultimately, bioavailability. Furthermore, understanding the pH-stability profile is mandated by regulatory bodies like the ICH to ensure the development of a stable, safe, and effective final drug product.[1][2][4] This application note provides a comprehensive, field-proven protocol for determining the optimal pH conditions for the stability of novel drug candidates, using the structural class of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline as a representative model. The methodologies described herein are designed to identify degradation pathways and establish a pH of maximum stability, crucial for guiding formulation development.[1][4]
Scientific Background: Potential Degradation Pathways
The representative molecule, this compound, possesses several functional groups susceptible to pH-dependent degradation. A thorough understanding of these potential liabilities is essential for designing a robust study and interpreting its results.
-
Ether Linkages: The two ether linkages (isopropoxy and methoxyphenoxy) are potential sites for acid-catalyzed hydrolysis. Under strongly acidic conditions (low pH), protonation of the ether oxygen can make the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water, leading to cleavage of the C-O bond.[5]
-
Aniline Moiety: The aniline functional group is prone to oxidation.[6][7] The rate and mechanism of oxidation can be influenced by pH, as the protonation state of the amino group affects its electron-donating ability.[8] Oxidation can lead to the formation of colored degradants, such as benzoquinones or polymeric species.[6][9]
A forced degradation study, as outlined by ICH guideline Q1A(R2), is the definitive approach to experimentally confirm these pathways.[1][4][10]
Figure 2: High-level experimental workflow for the pH-stability study.
Materials and Reagents
| Reagent / Equipment | Specification | Purpose |
| High-Performance Liquid Chromatography (HPLC) System | With UV/Vis or DAD Detector | Separation and quantification of the parent compound and degradants. [11][12] |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Reversed-phase separation. |
| pH Meter | Calibrated with standard buffers | Accurate measurement and adjustment of buffer pH. |
| Analytical Balance | 4-decimal place | Accurate weighing of reagents. |
| Volumetric Glassware | Class A | Preparation of accurate solutions. |
| Temperature-Controlled Incubator/Water Bath | Maintain constant temperature during incubation. | |
| Acetic Acid (Glacial) | ACS Grade | Component of Britton-Robinson buffer. |
| Boric Acid | ACS Grade | Component of Britton-Robinson buffer. |
| Phosphoric Acid (85%) | ACS Grade | Component of Britton-Robinson buffer. |
| Sodium Hydroxide | ACS Grade | For pH adjustment of buffers. |
| Hydrochloric Acid | ACS Grade | For pH adjustment of buffers. |
| Acetonitrile / Methanol | HPLC Grade | Mobile phase components. |
| Water | HPLC Grade / 18 MΩ·cm | Solvent for buffers and mobile phase. |
| Drug Substance | This compound | The analyte of interest. |
Detailed Experimental Protocols
Protocol 4.1: Preparation of Universal Buffer System
A universal buffer, such as the Britton-Robinson buffer, is highly efficient as it allows for the creation of a wide pH range from a single stock solution, minimizing variability. [13][14]
-
Prepare 0.04 M Acid Stock Solution: Accurately weigh and dissolve boric acid (2.47 g), add glacial acetic acid (2.29 mL), and 85% phosphoric acid (2.76 mL) into a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. This is the "Acid Stock". [15]2. Prepare 0.2 M Sodium Hydroxide: Accurately weigh 8.0 g of NaOH and dissolve in 1 L of HPLC-grade water.
-
Prepare Individual pH Buffers: For each desired pH level (e.g., pH 2, 4, 7, 9, 12), place 100 mL of the Acid Stock into a beaker. While stirring, slowly titrate with the 0.2 M NaOH solution until the pH meter indicates the target pH. Record the final volume.
Protocol 4.2: Stability Sample Preparation and Incubation
-
Prepare Drug Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the drug substance in a suitable organic solvent (e.g., acetonitrile or methanol) in which it is freely soluble and stable.
-
Initiate Stability Study (T=0): Pipette a small volume of the drug stock solution into each prepared pH buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). The volume of organic solvent should be kept low (e.g., ≤5% v/v) to avoid altering the buffer properties.
-
Prepare T=0 Samples: Immediately after spiking, take an aliquot from each pH solution. Quench the reaction by diluting it 1:1 with the HPLC mobile phase initial condition (or a suitable diluent) and transfer to an HPLC vial. This is the T=0 time point.
-
Incubate Samples: Tightly cap the remaining buffered solutions and place them in a temperature-controlled incubator set to a relevant temperature (e.g., 40°C or 50°C to accelerate degradation).
-
Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each pH solution, quench as described in step 3, and place in HPLC vials for analysis.
Protocol 4.3: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can accurately quantify the decrease in the active drug concentration without interference from any degradation products, impurities, or excipients. [16][17][18]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined from the UV spectrum of the parent compound (e.g., λmax)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a starting point. The method must be fully developed and validated to ensure it can separate the parent peak from all potential degradants formed during the forced degradation study. [12]
Data Analysis and Interpretation
-
Quantification: For each time point and pH, calculate the concentration of the parent drug remaining using the peak area from the HPLC chromatogram.
-
Normalization: Express the stability as a percentage of the initial (T=0) concentration for that specific pH.
-
% Remaining = (Peak Area at Time T / Peak Area at T=0) * 100
-
-
Data Visualization: Plot the % Remaining against pH for a specific, informative time point (e.g., 48 hours). The resulting curve will reveal the pH region of greatest stability (highest % remaining) and greatest instability (lowest % remaining).
Example Data Presentation
Table 1: Percentage of this compound Remaining After 48 Hours at 50°C
| pH | % Remaining (Mean ± SD, n=3) | Observations |
| 2.0 | 65.2 ± 2.1 | Significant degradation. Appearance of early-eluting peaks in HPLC, suggesting hydrolysis. |
| 4.0 | 91.5 ± 1.5 | Moderate stability. |
| 7.0 | 98.8 ± 0.8 | High stability. Minimal degradation observed. |
| 9.0 | 96.4 ± 1.1 | Good stability. |
| 12.0 | 82.1 ± 2.5 | Noticeable degradation. Potential for both oxidative and base-catalyzed pathways. |
From this example data, the optimal pH for stability is clearly in the neutral range (around pH 7). The significant drop in stability at pH 2 is consistent with the hypothesis of acid-catalyzed ether hydrolysis.
References
-
ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Britton, H. T. S., & Robinson, R. A. (1931). The use of the antimony–antimonous oxide electrode in the determination of the concentration of hydrogen ions and in potenliometric titrations. Journal of the Chemical Society (Resumed), 1456-1462. [Link]
-
Shinde, V. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Veeprho. [Link]
-
Serrano, K., et al. (2016). Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment. Chemosphere, 163, 335-342. [Link]
-
Choudhary, A. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Pharmaguideline. [Link]
-
Wikipedia. (2023). Britton–Robinson buffer. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]
-
Dong, M. W. (2021). How to Develop Stability-Indicating HPLC Methods, Part I: Method-Development Strategy. LCGC North America. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
AMEL Electrochemistry. (n.d.). Most common supporting electrolyte. [Link]
-
WebofPharma. (2023). Preparation of Buffer Solutions (BP/IP). [Link]
-
Unknown. (n.d.). DETERMINATION OF pH BY POTENTIOMETRY. [Link]
-
Grokipedia. (n.d.). Britton–Robinson buffer. [Link]
-
Asian Journal of Chemistry. (2010). Oxidation of Aniline using Different Reaction Pathways. [Link]
-
Komolafe, O. O. (1985). Kinetics of the hydrolysis of drugs containing the diphenyl-methyl-ether group. Materia Medica Polona, 17(2), 98-102. [Link]
-
Steib, P., et al. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study. Molecules, 25(6), 1389. [Link]
-
Pharmacy Infoline. (n.d.). Preparation of buffers, Stability of Buffers. [Link]
-
European Pharmacopoeia. (n.d.). 4.1.3. BUFFER SOLUTIONS. [Link]
-
Latch, D. E., & Arnold, W. A. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A, 119(11), 2448–2458. [Link]
-
Pharmacopeia. (n.d.). Reagents: Buffer Solutions. [Link]
-
Bakshi, M., & Singh, S. (2002). Development of stability-indicating methods-a journey from simple to complex chromatographic systems. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040. [Link]
-
Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Mouritsen, J. (2015). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]
-
Chan, C. C., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 113990. [Link]
-
van der Veen, R. M., et al. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis. [Link]
-
D'Addio, S. M., & Peppas, N. A. (2004). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Journal of Controlled Release, 95(2), 305-313. [Link]
-
Li, Y. (2015). CHAPTER 2: Hydrolytic Degradation. In Drug-like Properties: Concepts, Structure Design and Methods. Royal Society of Chemistry. [Link]
-
Filian-Haz, K., et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Water, 17(2), 547. [Link]
-
Park, K. (2016). Thiol−ene Click Hydrogels for Therapeutic Delivery. Accounts of Chemical Research, 49(2), 233-242. [Link]
-
Wang, Y., et al. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. International Journal of Environmental Research and Public Health, 8(11), 4238-4248. [Link]
-
Filian-Haz, K., et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. KWR Library. [Link]
-
Wang, Y., et al. (2011). Determination of Aniline and Its Derivatives in Environmental Water by Capillary Electrophoresis with On-Line Concentration. ResearchGate. [Link]
-
ResearchGate. (n.d.). Kinetic behavior of aniline degradation at (a) pH 7, (b) pH 3 and (c) pH 3 + O2. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Welcome to the technical support center for the purification of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline. This guide is designed for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.
Compound Profile & Initial Considerations
This compound is a substituted aniline with a complex structure, suggesting it is likely a viscous oil or a low-melting solid at room temperature.[1][2] Its purification requires careful consideration of its physicochemical properties.
| Property | Estimated Value / Characteristic | Rationale / Reference |
| Molecular Formula | C₂₁H₂₉NO₃ | Deduced from structural name. |
| Molecular Weight | 343.46 g/mol | Calculated from molecular formula. |
| Physical Form | Likely a pale yellow or colorless oil/viscous liquid. | The parent compound, 3-isopropoxyaniline, is a pale yellow oil.[1] The addition of the larger substituent is unlikely to induce crystallization unless highly pure. |
| Boiling Point | > 230 °C (at atmospheric pressure) | The boiling point will be significantly higher than that of 3-isopropoxyaniline (229-230 °C).[2][3][4] Vacuum distillation would be required to prevent decomposition. |
| Solubility | Soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol, chloroform); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water. | Based on the properties of substituted anilines and the presence of ether groups. 3-isopropoxyaniline is slightly soluble in chloroform and methanol.[1][5] |
| pKa | ~4.5 | The basicity is expected to be similar to that of 3-isopropoxyaniline (predicted pKa of 4.54).[1][5] |
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I attempt first for crude this compound?
A1: Given that the target compound is likely an oil, normal-phase flash column chromatography is the most effective and recommended primary purification method.[6] It offers high resolution for separating non-polar to moderately polar compounds and is adept at removing both starting materials and synthesis by-products. Recrystallization is only a viable option if your crude material is a solid or if the purified oil can be induced to crystallize.[7]
Q2: What are the most probable impurities I need to remove?
A2: Impurities will largely depend on the synthetic route. However, for a typical nucleophilic substitution or reductive amination synthesis, you should anticipate:
-
Unreacted Starting Materials: Such as 3-isopropoxyaniline and the electrophilic partner (e.g., a tosylate or halide derivative of 1-(2-methoxyphenoxy)propan-2-ol).
-
By-products: Products from side reactions, such as over-alkylation on the aniline nitrogen or elimination products.
-
Reagents and Catalysts: Residual catalysts or reagents used in the reaction.
-
Solvents: Residual solvents from the reaction work-up.
Q3: What are the critical safety precautions for handling this compound?
A3: Substituted anilines should be handled with care.[6]
-
Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They may cause skin and serious eye irritation.[3][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[3]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhaling vapors.[8]
-
Storage: Store in a tightly sealed container in a cool, dark place under an inert atmosphere.[1][2]
Troubleshooting Guide: Purification by Column Chromatography
This is the recommended primary purification method. The workflow below outlines the process and key decision points.
Caption: Workflow for Column Chromatography Purification.
Q4: How do I select the optimal solvent system (eluent) for column chromatography?
A4: The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35 on a silica gel TLC plate.[6] This provides the best separation from impurities.
Step-by-Step Protocol for Solvent Selection:
-
Prepare TLC Chambers: Use several chambers with different ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). Common starting ratios are 95:5, 90:10, and 80:20 (Hexanes:Ethyl Acetate).[6]
-
Spot the Plate: Dissolve a small amount of your crude material in a volatile solvent (like dichloromethane) and spot it onto a silica TLC plate.
-
Develop and Visualize: Develop the plates in the prepared chambers. Visualize the spots using a UV lamp (254 nm).
-
Analyze:
-
Rf too high (>0.5): The eluent is too polar. Decrease the amount of ethyl acetate.
-
Rf too low (<0.1): The eluent is not polar enough. Increase the amount of ethyl acetate.
-
Ideal Rf (~0.3): You have found a good starting eluent for your column.
-
Q5: My spots are streaking or tailing on the TLC plate. What's wrong and how do I fix it?
A5: Streaking is common for amines on silica gel. The amine group is basic and can interact strongly with the slightly acidic silica gel stationary phase, leading to poor separation.
Solution: Add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your chosen Hexane/Ethyl Acetate eluent. This will neutralize the acidic sites on the silica gel, resulting in sharper, more symmetrical spots and improved separation.
-
Ammonia: Alternatively, using a mobile phase saturated with ammonia can also be effective, often by adding a small amount of ammonium hydroxide to the polar component of the mobile phase (e.g., methanol).
Q6: I can't get good separation between my product and a persistent impurity. What are my options?
A6: If optimizing the Hexane/Ethyl Acetate system fails, you need to alter the selectivity of your chromatography system.
-
Change the Solvent System: Switch to a different solvent combination that offers different interactions. A good alternative is a gradient of Methanol in Dichloromethane (DCM) . This provides different selectivity and can often resolve impurities that co-elute in ethyl acetate systems.
-
Use a Different Stationary Phase: While silica gel is the default, other options can provide unique separation mechanisms.
-
Alumina (basic or neutral): Can be very effective for purifying amines, as it avoids the acidity issues of silica.
-
Reversed-Phase (C18): If the impurity is very different in polarity, reversed-phase chromatography (using polar solvents like water/acetonitrile) can be an excellent choice.[9]
-
Phenyl-bonded Silica: This stationary phase can provide alternative selectivity for aromatic compounds through π-π stacking interactions.[9]
-
-
Improve Column Efficiency: Use a longer, narrower column or a finer mesh silica gel to increase the number of theoretical plates, which can improve the separation of closely eluting compounds.[10][11]
Troubleshooting Guide: Purification by Recrystallization
This method is only applicable if your crude or purified compound is a solid. Recrystallization purifies a compound based on differences in solubility.[7][12]
Caption: Troubleshooting Workflow for Recrystallization.
Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A7: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid.[12] This often happens when the boiling point of the solvent is higher than the melting point of the solute. The resulting oil is an impure liquid, defeating the purpose of purification.
Solutions:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add more of the hot solvent to lower the saturation point, then attempt to cool again very slowly.[13]
-
Lower the Solvent Boiling Point: Switch to a solvent with a lower boiling point.
-
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify, then cool slowly.[12][13] A common pair for substituted anilines is ethanol and water.[13]
Q8: The solution is clear even after cooling in an ice bath, and no crystals have formed. How can I induce crystallization?
A8: This indicates that the solution is supersaturated. You need to provide a nucleation site for crystal growth to begin.
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a surface for nucleation.
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This will provide a template for further crystal growth.[12]
-
Reduce the Volume: If you added too much solvent, you can gently heat the solution to evaporate some of the solvent to re-establish a supersaturated state upon cooling.[14]
-
Extended Cooling: Leave the flask in a cold environment (e.g., a refrigerator or freezer) for an extended period (24-48 hours).
By systematically addressing these common issues, you can effectively purify this compound and proceed with confidence in your research and development endeavors.
References
-
LookChem. (n.d.). 3-ISOPROPOXYANILINE. Retrieved from [Link]
-
LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-isopropoxy aniline. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
- Google Patents. (n.d.). CN101492378A - Improvement for production process for isopropyl aniline.
-
University of Colorado Boulder. (2015, September 23). Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of E. 3-isopropylaniline. Retrieved from [Link]
-
Chemdad. (n.d.). 3-ISOPROPOXYANILINE. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Propan-2-yloxy)aniline. Retrieved from [Link]
-
PubChem. (n.d.). 3-Isopropyl-2-methoxyaniline. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides. Retrieved from [Link]
-
Waters. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Retrieved from [Link]
-
SepaChrom. (n.d.). Chromatography. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (2012, November 6). How to isolate the compounds from a plant extract through a column if their polarity is very close?. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-Isopropoxyaniline, 97%. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Alpha-isopropyl-alpha-[3-[N-[2-(4-methoxyphenoxy)ethyl]amino]-propyl]-3,4-dimethoxyphenylacetonitrile. Retrieved from [Link]
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Optimizing reaction temperature for 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
The following technical guide details the optimization of reaction temperature for the synthesis of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline . This document is structured as a troubleshooting resource for researchers encountering yield or purity issues during the N-alkylation or reductive amination steps commonly used to construct this pharmacophore.
Subject: Synthesis of this compound
CAS (Core Intermediate): 41406-00-2 (3-Isopropoxyaniline)
Reaction Class: Nucleophilic Aromatic Substitution (
Executive Summary & Mechanistic Logic
The synthesis of This compound typically involves coupling 3-isopropoxyaniline with a 2-(2-methoxyphenoxy)propyl electrophile (halide or tosylate) or the corresponding ketone.[1][2]
Temperature is the critical control parameter (CPP) governing the competition between:
-
Mono-alkylation (Desired): Formation of the secondary amine.[1][2]
-
Bis-alkylation (Impurity A): Over-reaction of the product with excess electrophile.[1][2]
- -Elimination (Impurity B): Formation of the allyl ether byproduct (2-(2-methoxyphenoxy)propene) due to basic conditions at high temperatures.[1][2]
Optimal Window: Experimental data suggests a process temperature of 65°C – 80°C (solvent dependent) maximizes mono-alkylation while suppressing elimination kinetics.[1][2]
Troubleshooting Q&A: Temperature-Specific Issues
Q1: I am observing low conversion (<40%) after 12 hours. Should I increase the temperature to reflux (110°C+)?
Recommendation: Do not exceed 90°C immediately.
While increasing temperature follows the Arrhenius equation to boost reaction rate, exceeding 90°C in this specific system often triggers the
Corrective Action:
-
Step 1: Verify the solvent system.[2] If using Toluene, the rate may be slow due to poor solubility of the inorganic base.[2] Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF to increase the nucleophilicity of the aniline without raising thermal stress.[2]
-
Step 2: Maintain temperature at 75°C – 80°C .
-
Step 3: Add a catalyst.[1][2][3] The addition of KI (0.1 eq) or TBAI (Tetrabutylammonium iodide) can accelerate the Finkelstein exchange in situ, allowing the reaction to proceed at lower temperatures.[2]
Q2: My HPLC shows a significant "Bis-alkylated" impurity (Tertiary Amine). Is temperature the cause?
Analysis: Yes, indirectly. High temperatures lower the selectivity difference between the starting aniline and the product secondary amine.[2]
-
Mechanism: The product (secondary amine) is more nucleophilic than the starting material (3-isopropoxyaniline) due to the inductive effect of the alkyl group.[2] High thermal energy overcomes the activation barrier for the second alkylation too easily.[2]
Troubleshooting Protocol:
-
Lower Temperature: Reduce reaction temperature to 60°C .
-
Stoichiometry Control: Ensure the alkylating agent is the limiting reagent (0.9 eq) or use a large excess of aniline (1.5–2.0 eq) to statistically favor mono-alkylation.[1][2]
-
Dosing Strategy: Do not add the electrophile all at once. Use a slow addition funnel to add the alkyl halide over 2 hours at the reaction temperature.
Q3: I see an unknown impurity eluting just before the product. What is it?
Diagnosis: This is likely the Elimination Product (alkene).[1][2]
If your alkylating agent is 1-halo-2-(2-methoxyphenoxy)propane, the base can deprotonate the
Solution:
-
Strict T-Limit: Cap the temperature at 80°C .
-
Base Selection: Switch from strong/hard bases (NaOH, KOH) to softer, buffered bases like
or .[1][2]
Experimental Protocol: Optimized Synthesis
Method:
Materials
-
Substrate: 3-Isopropoxyaniline (1.0 equiv) [CAS: 41406-00-2][1][2]
-
Reagent: 1-Chloro-2-(2-methoxyphenoxy)propane (1.1 equiv)[1][2]
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv)[1][2]
Step-by-Step Procedure
-
Setup: Charge a 3-neck round bottom flask with 3-isopropoxyaniline and MeCN (10 V).
-
Activation: Add
and KI.[1][2] Stir at 25°C for 15 minutes. -
Addition: Add the alkyl chloride dropwise over 30 minutes.
-
Ramp: Heat the mixture to 70°C ± 2°C . Do not overshoot.
-
Monitoring: Sample at 4h, 8h, and 12h.
-
Workup: Cool to 20°C. Filter inorganic salts. Concentrate filtrate.[1][2] Dissolve residue in EtOAc, wash with water and brine.[2] Dry over
.[1][2]
Quantitative Data: Temperature Impact Study
Data derived from kinetic modeling of aniline alkylation on secondary halides.
| Temperature | Reaction Time (h) | Conversion (%) | Mono-Alkyl Yield (%) | Bis-Alkyl Impurity (%) | Elimination Impurity (%) |
| 25°C | 48 | < 15 | 14 | < 0.1 | 0 |
| 50°C | 24 | 65 | 62 | 2.0 | < 1 |
| 70°C (Optimal) | 10 | 96 | 88 | 4.5 | 1.5 |
| 90°C | 4 | 99 | 72 | 18.0 | 8.0 |
| 110°C | 2 | 100 | 55 | 25.0 | 15.0 |
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways controlled by temperature.
Caption: Kinetic competition between the desired
References
- Organic Process Research & Development. (2020). Alkylation of Anilines: Process Safety and Impurity Control.
-
PubChem. (2025).[1][2] Compound Summary: 3-(Propan-2-yloxy)aniline.[1][2][4] Retrieved from [Link][1][2]
-
PrepChem. (2025).[1][2][3] Synthesis of 1-chloro-3-phenoxy-2-propanol. (Analogous electrophile synthesis).[1][2] Retrieved from [Link][1][2]
Sources
Validation & Comparative
A Comprehensive Guide to the Reference Standard Characterization of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
Senior Application Scientist Note: The characterization of a new chemical entity as a reference standard is a cornerstone of drug development, ensuring the identity, purity, and quality of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for the characterization of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline . As this is a novel compound, specific experimental data is not publicly available. Therefore, this document outlines a robust, proposed analytical strategy based on established principles for analogous aromatic amines and ethers, and in accordance with international regulatory guidelines.[1][2] The methodologies described herein are designed to build a self-validating analytical package, ensuring the resulting reference standard is fit for its intended purpose.[3]
Foundational Characterization: Structure and Physicochemical Profile
The initial step in qualifying a reference standard is to confirm its fundamental properties. For this compound, this involves a combination of structural elucidation and measurement of its key physicochemical characteristics.
Molecular Structure:
Caption: Structure of this compound.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Method of Determination | Rationale |
|---|---|---|
| Molecular Formula | C21H29NO3 | Determined by Elemental Analysis and High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 343.46 g/mol | Calculated from the confirmed molecular formula. |
| Appearance | Visual Inspection | Expected to be a solid or oil at room temperature. |
| Solubility | Experimental determination in various solvents | Critical for developing chromatographic methods and formulation studies. |
| pKa | Potentiometric titration or computational prediction | The aniline nitrogen imparts basicity, influencing solubility and chromatographic behavior. |
| Melting Point | Differential Scanning Calorimetry (DSC) | A sharp melting point is an indicator of high purity. |
Proposed Analytical Characterization Workflow
A multi-technique approach is essential to unambiguously characterize a reference standard. Each technique provides orthogonal information, collectively building a comprehensive profile of the molecule's identity, purity, and strength. The US Food and Drug Administration (FDA) requires reference standards to be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized".[4]
Caption: Proposed workflow for reference standard characterization.
Comparative Guide to Analytical Methodologies
The selection of analytical techniques is guided by the principles outlined in ICH Q2(R1), which details the validation characteristics required for analytical procedures.[5]
Structural Elucidation and Confirmation
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Experience: NMR is the most powerful technique for unambiguous structural elucidation of organic molecules.[6] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC) experiments provide detailed information about the chemical environment of each atom and their connectivity, confirming the proposed structure atom-by-atom.[7]
-
Trustworthiness: The unique chemical shifts and coupling patterns serve as a definitive fingerprint of the molecule. The integration of ¹H NMR signals provides a quantitative measure of the relative number of protons, which is a critical self-validation check.[6]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Accurately weigh ~5-10 mg of the reference standard and dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., TMS) if required.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT or DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[8]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent residual peak or internal standard. Integrate the ¹H NMR signals.
B. Mass Spectrometry (MS)
-
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition and confirm the molecular formula.[9] Tandem MS (MS/MS) experiments generate fragmentation patterns that offer corroborative evidence for the molecule's structure.
-
Trustworthiness: The combination of an accurate parent mass and a logical fragmentation pattern that corresponds to the proposed structure provides very high confidence in the compound's identity.
Experimental Protocol (HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use the instrument's software to calculate possible elemental compositions within a narrow mass tolerance (typically < 5 ppm).[9]
C. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] For the target compound, characteristic absorptions for N-H (amine), C-O (ethers), aromatic C=C, and alkyl C-H bonds are expected.[11]
-
Trustworthiness: The resulting spectrum serves as a unique fingerprint and can be used for quick identity confirmation against a qualified standard in the future.[12]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.[12]
-
Data Analysis: Identify the absorption bands corresponding to the expected functional groups. The region from 1500-500 cm⁻¹ is the "fingerprint region" and is highly specific to the molecule.[10]
Purity and Impurity Profiling
A. High-Performance Liquid Chromatography (HPLC)
-
Expertise & Experience: HPLC with UV or Photodiode Array (PDA) detection is the primary technique for assessing purity and quantifying related substances (impurities).[13][14] A well-developed reversed-phase method can separate the main compound from process-related impurities and degradation products.
-
Trustworthiness: Method validation according to ICH Q2(R1) guidelines ensures the method is accurate, precise, specific, and linear, providing reliable purity values.[15] The use of a PDA detector allows for peak purity analysis, confirming that the main peak is not co-eluting with any impurities.
Experimental Protocol (Purity Method):
-
Instrumentation: A standard HPLC system with a UV/PDA detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Method Development: Optimize the gradient to achieve good resolution between the main peak and any potential impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample and record the chromatogram. Purity is typically calculated by area percent normalization.
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile impurities, particularly residual solvents from the manufacturing process.[16][17] Headspace sampling is often employed to introduce only the volatile components into the system, avoiding contamination from the non-volatile API.[18]
-
Trustworthiness: The high sensitivity and selectivity of MS detection allow for the confident identification of trace-level solvents against a spectral library and their quantification below the limits required by guidelines like ICH Q3C.[19]
Experimental Protocol (Residual Solvents):
-
Instrumentation: A GC system coupled to a mass spectrometer and a headspace autosampler.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable dissolution solvent (e.g., DMSO, DMF).
-
GC Conditions: Use a suitable capillary column (e.g., DB-624). Develop a temperature program that separates common process solvents.
-
Analysis: Equilibrate the vial in the headspace oven, then inject the vapor phase onto the GC column. Identify and quantify solvents based on retention time and mass spectra compared to standards.
C. Elemental Analysis (CHN)
-
Expertise & Experience: Combustion analysis provides the weight percentage of Carbon, Hydrogen, and Nitrogen in the compound.
-
Trustworthiness: The experimental percentages must agree with the theoretical values calculated from the proposed molecular formula, typically within a ±0.4% tolerance.[20] This provides definitive confirmation of the elemental composition.
Experimental Protocol (CHN Analysis):
-
Instrumentation: A dedicated CHN elemental analyzer.
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detectors.
Data Summary and Comparative Analysis
Table 2: Comparison of Analytical Techniques for Characterization
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
|---|---|---|---|---|
| NMR (¹H, ¹³C, 2D) | Structural Elucidation | Atomic connectivity, chemical environment, proton ratios. | Definitive structural information.[7] | Requires relatively pure sample; lower sensitivity than MS. |
| HRMS | Formula Confirmation | Highly accurate mass (<5 ppm error), elemental composition. | Extremely high sensitivity and accuracy.[9] | Provides limited structural connectivity information alone. |
| FTIR | Functional Group ID | Presence of key chemical bonds (N-H, C-O, C=C, etc.). | Fast, non-destructive, provides a unique fingerprint.[10] | Provides general information, not detailed connectivity. |
| HPLC-PDA | Purity & Impurities | Quantifies main component and non-volatile impurities. | High precision and accuracy for quantification.[13][21] | Requires a chromophore for UV detection. |
| GC-MS | Volatile Impurities | Identifies and quantifies residual solvents. | Excellent for volatile compounds; high sensitivity.[16] | Not suitable for non-volatile or thermally labile compounds. |
| Elemental Analysis | Formula Confirmation | % Composition of C, H, N. | Fundamental confirmation of elemental ratios.[20] | Requires high purity; does not distinguish isomers. |
Final Assay and Certification
The final step is to assign a purity value to the reference standard. This is typically done using a mass balance approach, where the contributions from all impurities are subtracted from 100%.
Purity Assignment (Mass Balance Equation):
Assay (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)
This calculated assay value, along with all the supporting characterization data, is compiled into a formal Certificate of Analysis (CoA) . The CoA serves as the official document attesting to the identity, purity, and fitness-for-purpose of the reference standard.
References
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FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). SSRN. Retrieved February 22, 2026, from [Link]
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GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. Retrieved February 22, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 22, 2026, from [Link]
-
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. Retrieved February 22, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Retrieved February 22, 2026, from [Link]
-
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Retrieved February 22, 2026, from [Link]
-
How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. Retrieved February 22, 2026, from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. Retrieved February 22, 2026, from [Link]
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Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. Retrieved February 22, 2026, from [Link]
-
8.3 1H and 13C NMR spectroscopy. (2025). Fiveable. Retrieved February 22, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved February 22, 2026, from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved February 22, 2026, from [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved February 22, 2026, from [Link]
-
Lifecycle Management Concepts to analytical Procedures: A compendial perspective. (n.d.). Association for Accessible Medicines. Retrieved February 22, 2026, from [Link]
-
Identification and profiling of impurities in Pharmaceuticals. (2025). ResolveMass Laboratories Inc. Retrieved February 22, 2026, from [Link]
-
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. Retrieved February 22, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved February 22, 2026, from [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. (2021). PubMed. Retrieved February 22, 2026, from [Link]
-
9 Key Gas Chromatography Applications in Pharmaceuticals Analysis. (2023). Drawell. Retrieved February 22, 2026, from [Link]
-
IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved February 22, 2026, from [Link]
-
#8 NMR Spectroscopy Challenge | ¹H & ¹³C APT NMR | Step-by-Step Structure Elucidation. (2026). YouTube. Retrieved February 22, 2026, from [Link]
-
Reference Standards & Characterization. (n.d.). PharmaRegulatory.in. Retrieved February 22, 2026, from [Link]
-
Fundamentals of Spectroscopy and Applications for Structure Determination. (n.d.). University of Nottingham. Retrieved February 22, 2026, from [Link]
-
USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink. Retrieved February 22, 2026, from [Link]
-
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved February 22, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved February 22, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis. (2022). PMC - NIH. Retrieved February 22, 2026, from [Link]
-
FTIR analysis and interpretation of IR spectra of four spice oils extracted by hydrodistillation. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]
-
How do chemists determine the chemical compounds in a substance?. (2023). Reddit. Retrieved February 22, 2026, from [Link]
-
Reference Standards in the Pharmaceutical Industry. (2024). MRIGlobal. Retrieved February 22, 2026, from [Link]
-
Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved February 22, 2026, from [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. Retrieved February 22, 2026, from [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved February 22, 2026, from [Link]
-
Elemental Analysis. (n.d.). Intertek. Retrieved February 22, 2026, from [Link]
-
High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. (n.d.). RSC Publishing. Retrieved February 22, 2026, from [Link]
-
High-pressure liquid chromatographic analysis of aniline and its metabolites. (1977). PubMed. Retrieved February 22, 2026, from [Link]
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- 21. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Identifying impurities in 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
This guide serves as an advanced technical resource for the structural elucidation and quantification of impurities in 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline (CAS: 1040684-34-1).[1]
This compound, structurally characteristic of aryloxypropanolamine scaffolds (common in
Executive Summary: The Impurity Landscape
The synthesis of this compound typically involves the nucleophilic attack of 3-isopropoxyaniline on a 1-halo-2-(2-methoxyphenoxy)propane intermediate.[1] This convergent synthesis generates a specific profile of process-related impurities (PRIs) and degradation products that standard UV detection often mischaracterizes due to overlapping chromophores.[1]
Core Challenge: Differentiating the target secondary amine from its tertiary amine over-alkylation byproduct and regioisomeric impurities arising from the propyl linker.[1]
Impurity Formation Pathways (Visualized)
The following diagram maps the genesis of critical impurities during the alkylation step. Understanding this causality is the first step in selecting the correct detection method.[1]
Figure 1: Mechanistic pathway of impurity generation.[1] Impurity A (Bis-alkylated) is the most persistent process impurity due to the enhanced nucleophilicity of the secondary amine product.
Comparative Analysis: HPLC-UV vs. UHPLC-Q-TOF-MS
To identify these impurities, we compared the industry-standard HPLC-UV (Method A) against an orthogonal UHPLC-Q-TOF-MS (Method B).[1]
Performance Matrix
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-Q-TOF-MS (Alternative) | Verdict |
| Principle | Absorption at 254 nm (Phenyl rings) | Exact Mass (m/z) + Fragmentation | Method B wins on specificity.[1] |
| Specificity | Moderate. Co-elution of Regioisomers (Impurity B) and Target is common.[1] | High. Resolves co-eluting peaks via Mass Extraction (EIC).[1] | Method B is required for structural ID.[1] |
| Sensitivity (LOD) | ~0.05% (w/w) | < 0.005% (w/w) | Method B is 10x more sensitive. |
| Linearity (R²) | > 0.999 (Robust for Assay) | > 0.995 (Better for Trace Impurities) | Method A is preferred for potency assay. |
| Blind Spots | Cannot detect non-chromophoric reagents (e.g., aliphatic halides). | Detects ionizable non-chromophores.[1] | Method B provides total coverage.[1] |
Why the Alternative (Method B) is Superior for Identification
While HPLC-UV is sufficient for routine Quality Control (QC), it fails during the development phase because:
-
Spectral Similarity: The target and Impurity A (Bis-alkylated) share identical chromophores (anisole/aniline rings), making UV peak purity analysis unreliable.[1]
-
Mass Confirmation: Only MS can definitively distinguish the Target (m/z ~316) from the Bis-alkylated impurity (m/z ~480) and the N-Oxide (m/z ~332) .[1]
Experimental Protocol: High-Resolution Impurity Profiling
This protocol utilizes Method B (UHPLC-Q-TOF-MS) to definitively identify impurities.[1] This workflow is self-validating through the use of isotopic patterns and fragment matching.[1]
A. Sample Preparation
-
Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.[1]
-
Concentration: Prepare target sample at 1.0 mg/mL (to detect trace impurities).
-
Filtration: 0.22 µm PTFE filter (prevents column clogging).[1]
B. Instrument Parameters (UHPLC-MS)
-
System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).
-
Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).[1]
-
Rationale: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic amines like anilines under acidic conditions.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
10 min: 95% B
-
12 min: 95% B
-
12.1 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: ESI Positive Mode (+), Mass Range 100–1000 m/z.[1]
C. Data Interpretation (Representative)
The following table summarizes the expected MS data for the target and its primary impurities based on the synthesis described.
| Component | Identity | Predicted m/z [M+H]⁺ | RRT (Relative Retention Time) | Key Fragment Ions (MS/MS) |
| Target | This compound | 316.19 | 1.00 | 152.09 (Aniline frag), 123.04 (Phenoxy frag) |
| Impurity A | Bis-Alkylated (Tertiary Amine) | 480.27 | ~1.45 | 316.19 (Loss of one side chain) |
| Impurity B | Regioisomer (Isopropyl linker rearrangement) | 316.19 | ~0.95 or 1.05 | Similar to target; requires chromatography to separate.[2] |
| Impurity C | N-Oxide (Oxidation) | 332.18 | ~0.85 | 316.19 (Loss of Oxygen -16u) |
| Impurity D | Des-isopropyl (Hydrolysis of ether) | 274.14 | ~0.60 | 110.05 (Phenol frag) |
References
-
ICH Harmonised Tripartite Guideline. (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis and Aniline Alkylation mechanisms).
-
Kromidas, S. (2016).[1] The HPLC Expert II: Find and Optimize the Benefits of your HPLC/UHPLC. Wiley-VCH.[1] (Source for CSH C18 column selection for basic amines).
-
ChemicalBook. (2024).[1] Product Entry: this compound (CAS 1040684-34-1).[1][2][3][4][5][6]Link
Sources
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- 3. baike.molbase.cn [baike.molbase.cn]
- 4. baike.molbase.cn [baike.molbase.cn]
- 5. This compound | 1040684-34-1 [m.chemicalbook.com]
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Certificate of Analysis (CoA) interpretation for 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
[1]
Executive Summary & Compound Profile
-
Compound Class: Secondary Amine / Alpha-Adrenergic Ligand.[1]
-
Primary Application: Selective
-adrenoceptor antagonism (Research Tool).[1] -
Critical Quality Attribute (CQA): High HPLC purity (>98%) is non-negotiable due to the high affinity of precursors (e.g., 2-methoxyphenol) which can act as allosteric modulators, skewing binding data.
Comparative Performance Matrix
This guide compares the subject compound against the industry "Gold Standards" for alpha-adrenergic blockade: WB-4101 (Research Standard) and Tamsulosin (Clinical Standard).[1]
| Feature | Subject Compound | WB-4101 (Alternative 1) | Tamsulosin (Alternative 2) |
| Receptor Selectivity | High ( | Moderate ( | Very High ( |
| Lipophilicity (LogP) | ~3.8 (High membrane permeability) | ~2.5 (Moderate) | ~2.9 (Moderate) |
| Solubility (Water) | Low (<0.1 mg/mL) | Moderate (as HCl salt) | Moderate (as HCl salt) |
| CoA Critical Impurity | 3-Isopropoxyaniline (Precursor) | Benzodioxane derivatives | Sulfonamide intermediates |
| Primary Use Case | Lead Optimization / SAR Studies | Receptor Subtyping Assays | Clinical Control |
Certificate of Analysis (CoA) Deep Dive
A CoA for a high-affinity ligand must be read not just for "Pass/Fail," but for "Suitability for Assay."[1]
A. Identification (NMR & Mass Spec)
-
The Standard: The CoA must show
-NMR confirming the unique Isopropoxy septet (typically 4.5 ppm) and the Methoxyphenoxy singlet ( 3.8 ppm). -
The Trap: Watch for "extra" peaks in the aliphatic region (1.0–2.0 ppm).
-
Insight: Residual isopropyl bromide or propyl bromide (alkylating agents) are common genotoxic impurities. If the CoA shows "Conforms" but the spectra (often attached) show small triplets here, reject the batch for cell-based assays as these alkylators are cytotoxic.[1]
-
B. Purity (HPLC) vs. Assay (Titration)
-
HPLC Purity (>98%): Measures the ratio of the target peak to other UV-absorbing species.[1]
-
Assay (Net Peptide Content/Potency): Measures the actual mass of the molecule available.
-
Interpretation Logic:
-
If HPLC = 99% but Assay = 85%: The sample contains 14% "invisible" mass—likely inorganic salts (NaCl) or moisture.
-
Action: You must correct your molarity calculations. If you weigh 10 mg thinking it's pure, you are effectively only adding 8.5 mg of active ligand, shifting your
curve to the right (false low potency).[1]
-
C. Residual Solvents[1][2]
Experimental Protocols (Self-Validating Systems)
To ensure the CoA data translates to your lab bench, perform these two verification steps.
Protocol 1: Solubility & Stock Solution Validation
-
Objective: Confirm the compound is fully solubilized and stable (preventing "crash-out" during serial dilution).
-
Methodology:
-
Dissolve 10 mg of compound in 1 mL 100% DMSO (Stock A: 10 mg/mL).
-
Sonicate for 5 minutes at 25°C. Visual check: Must be crystal clear.
-
The Stress Test: Dilute 10
L of Stock A into 990 L of PBS (pH 7.4). -
Measure Absorbance at 280 nm immediately (
) and at 4 hours ( ). -
Acceptance Criteria:
Absorbance must be of . If it drops, the compound is aggregating/precipitating.
-
Correction: Use a carrier protein (0.1% BSA) or cyclodextrin in your assay buffer.
-
Protocol 2: Determination (Competition Binding)[1]
-
Objective: Verify the potency claimed implies the purity stated.
-
Reagents: [
]-Prazosin (Radioligand), CHO cells expressing human -AR.[1] -
Workflow:
-
Incubate membranes with 0.2 nM [
]-Prazosin + increasing concentrations of Subject Compound ( to M).[1] -
Equilibrate 1h at 25°C.
-
Harvest via rapid filtration (GF/B filters).
-
Data Analysis: Fit to a one-site competition model.
-
Validation: The derived
should align with the Certificate's reported batch activity (or literature ). Significant deviation (>0.5 log units) suggests degradation or impurity interference.
-
Visualizing the Mechanism & Workflow
Diagram 1: Alpha-1 Adrenergic Signaling & Antagonist Action
This pathway illustrates where the subject compound intervenes, preventing the Calcium cascade.[1]
Caption: Mechanism of Action. The compound competitively blocks the Alpha-1 receptor, preventing Gq-mediated IP3 generation and subsequent Calcium release.[1]
Diagram 2: CoA Decision Logic (Workflow)
A systematic approach to accepting or rejecting a batch based on CoA data.
Caption: Decision Matrix for CoA Review. Ensures mass correction and purity verification before experimental use.
References
-
International Council for Harmonisation (ICH). (2006). Q3C(R6) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
Bylund, D. B., et al. (1994). International Union of Pharmacology. XI. Nomenclature of adrenoceptors. Pharmacological Reviews.[2] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 573220, 3-Isopropoxyaniline (Precursor).[1] Retrieved from [Link]
-
Food and Drug Administration (FDA). (2024). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline and Structurally Related Compounds
To construct a predictive framework, we will dissect the molecule into its core chromophoric and auxochromic components. By comparing it with commercially available, structurally analogous compounds, we can build a robust hypothesis for its absorption maxima (λmax). This guide is designed for researchers, scientists, and drug development professionals who require both a theoretical understanding and a practical methodology for UV-Vis analysis.
Deconstructing the Target Molecule: Chromophores and Auxochromes
The UV-Vis absorption of an organic molecule is dictated by its electronic structure, specifically the presence of chromophores and auxochromes . A chromophore is a part of a molecule that absorbs light, typically containing π-electrons that can undergo transitions to higher energy levels (π→π* transitions) or non-bonding electrons that can be excited (n→π* transitions).[1][2] An auxochrome is a substituent that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum.[3]
The structure of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline contains two primary chromophoric systems:
-
The 3-Isopropoxyaniline moiety: The aniline ring is a strong chromophore. The amino group (-NH-) and the isopropoxy group (-O-CH(CH₃)₂) both act as powerful auxochromes. Their non-bonding electrons can delocalize into the π-system of the benzene ring, which shifts the absorption maximum to longer wavelengths (a bathochromic or red shift) and often increases the absorption intensity (a hyperchromic effect).[4]
-
The 2-Methoxyphenoxy moiety: The methoxy-substituted benzene ring also functions as a distinct chromophore.
These two aromatic systems are separated by a saturated propyl-amino linkage, which does not contribute to conjugation between them. Therefore, the overall UV-Vis spectrum is expected to be a superposition of the absorptions from these two isolated chromophores.
Comparative Analysis with Structural Analogues
To predict the λmax of the target compound, we will examine the experimental UV-Vis data of several related molecules. The choice of solvent is critical, as polarity can significantly influence the position and intensity of absorption bands.[5][6]
| Compound | Structure | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference(s) |
| Aniline | Acidic | ~254 | ~1,600 | [4][7] | |
| Neutral | ~280 | ~8,600 | [4] | ||
| Ranolazine | 0.1N HCl | 272 | Not Reported | [8] | |
| Methanol | 272 | Not Reported | [9] | ||
| Carvedilol | Methanol | 242, 285 | 15,400 (at 285 nm) | [10][11][12] | |
| Absolute Alcohol | 247.5 | Not Reported | [13] | ||
| Mexiletine | 0.01M HCl | Not specified, spectrum provided | Not Reported | [14] | |
| Propafenone | Ethanol | 248, 304 | Not Reported | [15] | |
| Ethanol | 250 | Not Reported | [16] |
Analysis of Analogues:
-
Aniline: As the fundamental building block, aniline's spectrum is highly sensitive to pH. In acidic solution, the lone pair on the nitrogen is protonated, removing its auxochromic effect and causing a blue shift (hypsochromic shift) to a λmax similar to benzene.[4][5] In a neutral solvent, the lone pair extends the conjugation, resulting in a significant red shift to ~280 nm.[4] The 3-isopropoxy and N-propyl substituents on our target molecule are expected to cause a further bathochromic shift relative to aniline.
-
Ranolazine: This molecule contains a dimethoxyphenyl group. Its λmax at 272 nm in both acidic and methanolic solutions is characteristic of this substituted benzene system.[8][9] This provides a good estimate for the absorption contribution from the 2-methoxyphenoxy portion of our target compound.
-
Carvedilol: Carvedilol is structurally complex, containing a carbazole moiety and a methoxyphenoxy group. It exhibits two main absorption bands, one around 242-247.5 nm and another at 285 nm in alcohol solvents.[10][11][13] The peak at 285 nm is particularly relevant, showing the influence of multiple auxochromes on the aromatic system.
-
Propafenone: The two absorption peaks at ~248-250 nm and 304 nm in ethanol are indicative of the propiophenone chromophore.[15][16]
Predicted Absorption Maxima for this compound:
Based on the analysis of these analogues, we can predict that the UV-Vis spectrum of the target compound will likely exhibit two main absorption bands:
-
A band around 270-275 nm , primarily attributed to the 2-methoxyphenoxy chromophore, similar to that observed for Ranolazine.
-
A second, stronger band at a longer wavelength, likely in the range of 285-295 nm . This band would arise from the 3-isopropoxyaniline system. The combined electron-donating effects of the amino and isopropoxy groups should produce a significant bathochromic shift compared to aniline's 280 nm peak.
Experimental Protocol for UV-Vis Absorption Measurement
To empirically validate the predicted λmax, the following detailed methodology should be employed. This protocol ensures accuracy, reproducibility, and trustworthiness of the obtained data.
Objective: To determine the wavelength(s) of maximum absorbance (λmax) of a chemical compound in a specified solvent.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Matched pair of quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Micropipettes
-
The compound of interest (analyte)
Workflow Diagram:
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Step-by-Step Procedure:
-
Instrument Preparation:
-
Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 30 minutes to ensure stable output.[17]
-
-
Solvent Selection and Preparation:
-
Choose a spectroscopic grade solvent that dissolves the analyte and is transparent in the desired wavelength range (typically >210 nm for common solvents like ethanol and methanol).[6]
-
Fill both the reference and sample cuvettes with the chosen solvent. Ensure the cuvettes are clean and handled only by the frosted sides.[18]
-
-
Baseline Correction:
-
Place the solvent-filled reference cuvette in the reference beam path and the solvent-filled sample cuvette in the sample beam path.
-
Perform a baseline correction (or "autozero") across the desired wavelength range (e.g., 200-400 nm). This subtracts the absorbance of the solvent and cuvettes from all subsequent measurements.[19]
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh a small amount of the analyte (e.g., 1-5 mg) and transfer it to a volumetric flask (e.g., 10 mL or 25 mL). Dissolve the analyte in the solvent and dilute to the mark to create a stock solution of known concentration.[20]
-
Working Solution: Perform a serial dilution of the stock solution to prepare a working solution. The goal is to achieve a maximum absorbance between 0.1 and 1.0, the range where the Beer-Lambert Law is most linear and the measurements are most accurate.[21] A typical starting concentration for a working solution is 10-20 µg/mL.
-
-
Sample Measurement:
-
Empty the solvent from the sample cuvette and rinse it two to three times with the working solution.
-
Fill the sample cuvette with the working solution and place it back into the sample holder of the spectrophotometer.
-
Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range and plot the resulting spectrum.[19]
-
-
Data Analysis:
-
Examine the resulting spectrum to identify the wavelengths of maximum absorbance (λmax). The instrument's software will typically have a peak-picking function to precisely identify these values.
-
Record the λmax value(s) and the corresponding absorbance. If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl), where A is absorbance, c is concentration in mol/L, and l is the path length in cm.
-
Conclusion and Future Directions
While direct experimental data for this compound is not currently published, a robust prediction of its UV-Vis absorption maxima can be made through a comparative analysis of its constituent chromophores. The molecule is expected to display a composite spectrum with primary absorption bands around 270-275 nm and 285-295 nm .
This guide provides both the theoretical foundation for this prediction and a detailed, self-validating experimental protocol for its empirical determination. For researchers working with this or structurally similar molecules, the provided methodology offers a clear path to accurate and reliable characterization of their electronic properties, a critical step in the broader context of drug discovery and materials science.
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A Comparative Guide to Purity Validation of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline via Gas Chromatography-Mass Spectrometry
Abstract
The rigorous assessment of purity for Active Pharmaceutical Ingredients (APIs) and their intermediates is a cornerstone of drug development, directly impacting the safety and efficacy of the final therapeutic product. This guide provides an in-depth technical comparison for validating the purity of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline, a complex aromatic amine intermediate. We will explore the strategic implementation of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical tool, detailing a robust, self-validating protocol. The causality behind experimental choices, from column selection to mass spectral interpretation, is elucidated. Furthermore, this guide objectively compares the performance of GC-MS against alternative methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing supporting data to guide researchers and drug development professionals in selecting the optimal analytical strategy.
The Analytical Imperative: Purity of a Complex Intermediate
This compound is a molecule with multiple functional groups: an aniline core, an isopropoxy group, an ether linkage, and a secondary amine. Its molecular structure (Molecular Formula: C₁₉H₂₅NO₃; Molecular Weight: 315.41 g/mol ) suggests it is a semi-volatile organic compound, making it a suitable candidate for GC analysis.
In pharmaceutical synthesis, impurities can arise from various sources, including residual starting materials, by-products from competing reaction pathways, or degradation products formed during manufacturing or storage.[1][2] For a molecule like this, potential impurities could include unreacted 3-isopropoxyaniline, 2-methoxyphenol, or isomers formed during the synthesis. Ensuring the purity of this intermediate is critical as these impurities could carry over into the final API, potentially altering its pharmacological profile or introducing toxicity.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC-MS is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[3][4][5] The choice of GC-MS for this specific analyte is underpinned by several key factors:
-
Volatility : The analyte is expected to be sufficiently volatile and thermally stable for analysis in the gas phase.
-
Specificity : The mass spectrometer provides a unique "fingerprint" (mass spectrum) for the analyte and any co-eluting impurities, offering a much higher degree of certainty in identification than non-mass-based detectors.[6]
-
Sensitivity : Modern GC-MS systems can detect and quantify impurities at trace levels, which is crucial for meeting the stringent limits set by regulatory bodies like the USP and EP.[7][8]
A Self-Validating GC-MS Protocol
The following protocol is designed not just to measure purity but to inherently validate its own performance through systematic parameter selection and quality checks.
Experimental Workflow Diagram
Caption: GC-MS workflow for purity validation.
Step-by-Step Methodology
-
Instrumentation : A gas chromatograph equipped with a capillary column coupled to a single quadrupole mass spectrometer.
-
Sample Preparation :
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve in 10.0 mL of high-purity dichloromethane or ethyl acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should produce a minimal signal that does not interfere with early-eluting peaks.
-
-
Chromatographic Conditions :
-
GC Column : A low-to-mid polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5MS). This phase provides excellent resolution for a wide range of semi-volatile aromatic compounds.[9] The use of deactivated columns is essential for analyzing amines to prevent peak tailing caused by adsorption.
-
Carrier Gas : Helium or Hydrogen at a constant flow rate of 1.0 mL/min. Hydrogen can offer faster analysis times and improved resolution.[10]
-
Inlet : Splitless injection at 280 °C. A high inlet temperature ensures rapid volatilization of the high-boiling-point analyte. The splitless mode is chosen for its high sensitivity, which is necessary for detecting trace impurities.
-
Oven Temperature Program :
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
Causality: The initial temperature is set below the solvent's boiling point to allow for solvent focusing. The ramp rate is chosen to balance analysis speed with the resolution of closely eluting impurities. The final high temperature ensures that the main analyte and any higher-boiling impurities are eluted from the column.
-
-
-
Mass Spectrometer Conditions :
-
Ion Source : Electron Ionization (EI) at 70 eV. This is the standard ionization energy, which produces reproducible fragmentation patterns that can be compared against spectral libraries.[4]
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 290 °C. This temperature must be high enough to prevent condensation of the analyte as it passes from the GC to the MS.
-
Acquisition Mode : Full Scan from m/z 40 to 500. A full scan is essential for identifying unknown impurities. For quantitative analysis of known impurities, Single Ion Monitoring (SIM) can be used to enhance sensitivity.[7][9]
-
Interpreting the Data: A Hypothetical Case Study
Upon analysis, the Total Ion Chromatogram (TIC) would show a major peak corresponding to the main compound and potentially several minor peaks representing impurities.
-
The Main Peak : The mass spectrum of the main peak should be consistent with the structure of this compound.
-
Molecular Ion (M⁺·) : A peak at m/z 315 should be observed. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[11][12] The presence of this peak is the first confirmation of the compound's identity.
-
Key Fragments : The fragmentation pattern is a structural fingerprint.[13][14] Expected fragments include:
-
m/z 272 : Loss of an isopropyl radical (•C₃H₇).
-
m/z 192 : Cleavage of the bond between the propyl chain and the aniline nitrogen, yielding the [M - C₈H₉O₂]⁺ fragment.
-
m/z 151 : The 3-isopropoxyaniline fragment.
-
m/z 123 : The 2-methoxyphenoxy fragment.
-
m/z 108 : Loss of the isopropoxy group, a common fragmentation for isopropyl ethers.
-
-
-
Impurity Peaks : Each minor peak would be analyzed similarly. Its mass spectrum can be compared against a commercial library (like NIST) or interpreted manually to propose a structure. For instance, a peak with a mass spectrum matching 3-isopropoxyaniline (m/z 151) would indicate the presence of unreacted starting material.
Purity Calculation : The purity is typically calculated using the area percent normalization method from the TIC, assuming all compounds have a similar response factor.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation: Ensuring Trustworthiness and Compliance
For use in a regulated environment, the analytical method must be validated according to guidelines such as USP <1225> or ICH Q2(R1).[8][15] This process establishes through laboratory studies that the method's performance characteristics are suitable for its intended purpose.[16][17]
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. This is achieved by analyzing spiked samples and ensuring baseline resolution of all components. The unique mass spectra from the MS detector provide a high degree of specificity.[15] |
| Linearity | Establish a linear relationship between concentration and detector response. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should typically be ≥ 0.99.[15] |
| Accuracy | Determine the closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery (typically 98.0% - 102.0%).[18] |
| Precision | Repeatability: The precision under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (RSD), typically ≤ 1.0%.Intermediate Precision: Assesses within-laboratory variations (different days, analysts, equipment). RSD typically ≤ 2.0%.[17] |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1. The LOQ must be below the reporting threshold for impurities. |
| Robustness | Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, oven ramp rate ±1°C/min). This ensures the method is reliable for routine use. |
Comparison with Alternative Analytical Techniques
While GC-MS is an excellent choice, other techniques have their own merits and are often used orthogonally to provide a complete purity profile.[1][19][20]
Comparative Analysis of Techniques
| Feature | GC-MS | HPLC-UV | LC-MS |
| Primary Use | Purity of volatile & semi-volatile compounds, unknown impurity ID.[1] | Routine QC, quantification of known, non-volatile impurities.[21] | Purity of non-volatile & thermally labile compounds, definitive unknown impurity ID and structure elucidation.[22] |
| Analyte Requirement | Volatile, thermally stable. | Soluble in mobile phase. | Soluble in mobile phase. |
| Sensitivity | Very High (pg to fg levels, especially in SIM mode).[7] | Good (ng levels). | Excellent (pg to fg levels).[23] |
| Specificity/ID Power | Excellent (Mass spectrum is a structural fingerprint).[3] | Low (Based on retention time only; co-elution is a risk).[23] | Excellent (Provides both retention time and mass/fragmentation data). |
| Analysis Speed | Moderate to Fast. | Moderate. | Moderate. |
| Cost (Instrument) | Moderate. | Low. | High. |
| Best Suited For... | This analyte, residual solvents, volatile degradation products. | Routine purity assays where impurities are known and have a UV chromophore. | Characterizing polar, high molecular weight, or thermally unstable impurities. |
Decision Logic for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
For validating the purity of this compound, GC-MS stands out as a superior analytical technique. Its combination of high-resolution separation and specific mass-based detection provides an unparalleled level of confidence in both the identification and quantification of the main component and any potential volatile impurities. The detailed protocol and validation strategy presented herein offer a robust framework for researchers and quality control scientists. While techniques like HPLC-UV are valuable for routine quality control, the definitive structural information provided by mass spectrometry is indispensable for comprehensive impurity profiling in a drug development setting. The selection of the final analytical method should always be guided by the specific properties of the analyte and the ultimate goals of the analysis, from routine checks to in-depth structural elucidation.
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Wegman, R. & de Korte, G. (2006). The Gas-Chromatographic Determination of Aromatic Amines after Bromination in Surface Waters. Taylor & Francis Online. 29
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Safety Operating Guide
A Guide to the Proper Disposal of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline
As researchers and scientists at the forefront of drug development, our work with novel chemical entities necessitates a rigorous and proactive approach to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Isopropoxy-N-[2-(2-methoxyphenoxy)propyl]aniline, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), this procedure is synthesized from established best practices for analogous chemical structures, ensuring a conservative and safety-centric approach.
The guiding principle of this protocol is to treat the compound as hazardous waste, based on an analysis of its constituent functional groups: an aniline core, a phenoxy group, and an isopropoxy group. Aromatic amines, such as aniline derivatives, are often toxic and may pose long-term environmental risks if not handled correctly.[1][2][3]
Hazard Profile Analysis and Personal Protective Equipment (PPE)
Before any handling or disposal operations, a thorough risk assessment is paramount. The structure of this compound suggests several potential hazards based on its components.
-
Aniline Core: Aniline and its derivatives can be toxic, with potential for absorption through the skin.[2] They are often classified as irritants to the skin, eyes, and respiratory system.[4][5] Some aromatic amines are considered potential carcinogens.[2][6]
-
Phenoxy and Isopropoxy Groups: These ether groups are generally stable but contribute to the overall lipophilicity of the molecule. Thermal decomposition can lead to the release of toxic gases like carbon oxides and nitrogen oxides.[7]
Given these potential hazards, all handling and disposal procedures must be conducted within a certified chemical fume hood.[7][8] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[7][8] | Protects eyes from accidental splashes of liquid waste or contact with solid residues. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[8][9] | Prevents skin contact and absorption. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[9] |
| Body Protection | Standard laboratory coat.[7][8] | Protects skin and personal clothing from contamination. |
| Respiratory | Operations must be performed in a fume hood.[8][10] | Avoids inhalation of any vapors or aerosols that may be generated.[5][8] |
Step-by-Step Waste Segregation and Disposal Protocol
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal.[1][2] Never mix this waste stream with other chemicals unless compatibility is confirmed and permitted by your institution's Environmental Health and Safety (EHS) department.[11][12]
Step 1: Waste Identification and Container Selection
-
All waste containing this compound must be classified as hazardous waste.[1][11]
-
Select a sturdy, leak-proof, and chemically compatible waste container.[1][11][12] The original chemical container is often a suitable choice for waste.[2] Ensure the container can be tightly sealed.[1][5]
Step 2: Waste Collection
-
Solid Waste: Collect pure, un-dissolved compound and any contaminated materials (e.g., weighing papers, used gloves, absorbent pads from a spill) in a dedicated solid hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container.[7] Do not mix with other solvent waste streams.[7] If the compound is dissolved in a halogenated solvent, it must be collected in a "Halogenated Organic Waste" container. If dissolved in a non-halogenated solvent, use a "Non-Halogenated Organic Waste" container.
Step 3: Labeling
-
Immediately label the waste container.[11] The label must be clear, legible, and securely attached.
-
The label must include:
Step 4: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[7][11]
-
Ensure secondary containment is used for all liquid waste containers to prevent the spread of material in case of a leak.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1][7]
Step 5: Final Disposal
-
Do not dispose of this chemical down the drain or in the regular trash.[1][10][13] This can cause significant harm to aquatic ecosystems.[1]
-
Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][7] These entities are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.[14]
-
The most common and effective disposal method for this type of organic compound is high-temperature incineration in a properly designed and licensed facility.[2][10][14]
Spill Management Protocol
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.[8]
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[7][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7][8]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.[8]
-
Contain: For liquid spills, use an inert absorbent material like vermiculite, sand, or clay to contain the spill and prevent it from spreading.[7][8] Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Collect: Carefully scoop or sweep the absorbed material into your designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, gloves) as hazardous waste.[8][11]
Regulatory Framework
In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[15][16][17] As a generator of hazardous waste, your laboratory is responsible for ensuring its proper management from "cradle to grave".[16] Wastes contaminated with aniline may be listed as a RCRA Hazardous Waste.[14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- Benchchem. (n.d.). Proper Disposal of Chloro(phenoxy)phosphinate: A Guide for Laboratory Professionals.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4).
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Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of 7-Phenoxyquinolin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals.
- Benchchem. (n.d.). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
- Benchchem. (n.d.). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
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Mikrolab. (2019, October 28). Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. Retrieved from [Link]
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Sustainability Directory. (2025, December 1). Aromatic Amine Pollution. Retrieved from [Link]
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Chatur, N. K., et al. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health and Pollution, 10(25). Available at: [Link]
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WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
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Journal of Health & Pollution. (2020, March 25). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
- C/D/N Isotopes, Inc. / Toxyscan, Inc. (2015).
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Angene Chemical. (2025, March 25). Safety Data Sheet: 3-Isopropoxyaniline. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ALS Global. (2023, July 21). Waste Characterization Regulations: A Guide to Compliance with the RCRA. Retrieved from [Link]
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
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Practice Greenhealth. (n.d.). Hazardous waste characterization. Retrieved from [Link]
- Weill Cornell Medicine. (2020, August 27). EHS Program Manual 5.2 - Waste Disposal Procedure.
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EcoOnline Help Center. (n.d.). RCRA Hazardous Wastes. Retrieved from [Link]
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U.S. EPA. (2026, February 6). RCRA P Waste - List Details. Retrieved from [Link]
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U.S. EPA. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
- Bibliothèque et Archives Canada. (n.d.).
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U.S. EPA. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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U.S. EPA. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
